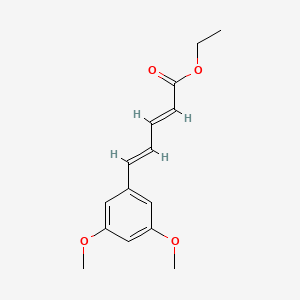

ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate

Description

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate |

InChI |

InChI=1S/C15H18O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h5-11H,4H2,1-3H3/b7-5+,8-6+ |

InChI Key |

ICLNSXQRPARKNE-KQQUZDAGSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C=C/C1=CC(=CC(=C1)OC)OC |

Canonical SMILES |

CCOC(=O)C=CC=CC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-Dimethoxybenzaldehyde

- Starting from 3,5-dimethoxybenzoic acid, esterification is performed to give the methyl or ethyl ester.

- Reduction of the ester with lithium aluminium hydride yields the corresponding alcohol.

- Oxidation of this alcohol with chromium trioxide-pyridine or pyridinium chlorochromate furnishes 3,5-dimethoxybenzaldehyde in high yield and scalable quantities.

Preparation of Ethyl 6-Bromo-2E,4E-Hexadienoate (Phosphonium Salt Precursor)

- Ethyl sorbate is brominated using N-bromosuccinimide (NBS) in refluxing chlorobenzene to selectively yield ethyl 6-bromo-2E,4E-hexadienoate with about 80% purity after distillation.

- This bromoester is reacted with triphenylphosphine to form the corresponding phosphonium salt, 5-ethoxycarbonylpenta-2E,4E-dienyltriphenylphosphonium bromide, in moderate yields (around 25–60% depending on purification).

Wittig Reaction to Form the Target Compound

- The phosphonium salt is treated with aqueous base (e.g., 10% sodium hydroxide) in a biphasic mixture (toluene/water) to generate the ylide.

- The ylide solution is then reacted with 3,5-dimethoxybenzaldehyde under reflux conditions for approximately 2 hours.

- The reaction yields a mixture of isomers, predominantly the (2E,4E)-configured ethyl 5-(3,5-dimethoxyphenyl)penta-2,4-dienoate (the target compound) and minor Z-isomers.

- Crystallization and chromatographic purification afford the pure (2E,4E)-isomer as yellow needles.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 3,5-dimethoxybenzoic acid | Acid catalyst, alcohol (MeOH or EtOH) | High | Scalable, standard esterification |

| Reduction to alcohol | Lithium aluminium hydride (LiAlH4) | High | Sensitive to moisture |

| Oxidation to aldehyde | CrO3-pyridine or pyridinium chlorochromate | High | High yield, scalable |

| Bromination of ethyl sorbate | NBS, chlorobenzene, reflux | ~70–80 | Single distillation purification |

| Formation of phosphonium salt | Triphenylphosphine, moderate heating | 25–60 | Yield depends on purification |

| Wittig reaction | Aqueous NaOH, toluene, reflux, 2 h | 34 (E,E isomer) | Also forms Z-isomers (64% in some reports) |

Mechanistic and Stereochemical Considerations

- The Wittig reaction proceeds via formation of a phosphonium ylide from the phosphonium salt under basic conditions.

- The ylide reacts with the aldehyde to form the conjugated diene ester.

- The stereochemistry is controlled by the stability of the ylide and reaction conditions, favoring the (2E,4E) isomer.

- NMR spectral analysis confirms the doublet-triplet pattern characteristic of the 3,5-dimethoxyphenyl aromatic protons and the conjugated diene system, supporting the assigned stereochemistry.

Alternative and Related Synthetic Approaches

- Other methods for synthesizing related dienoate esters involve cross-coupling or dehydrative coupling reactions, but for this specific compound, the Wittig reaction remains the most reported and efficient route.

- Some literature describes selective reductions and further functionalizations on related intermediates, but these are more relevant to derivatives rather than the direct preparation of the titled compound.

Summary Table of Key Synthetic Steps

| Compound/Intermediate | Preparation Method | Key Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| 3,5-Dimethoxybenzaldehyde | Esterification → Reduction → Oxidation | LiAlH4, CrO3-pyridine | High yield, scalable |

| Ethyl 6-bromo-2E,4E-hexadienoate | Bromination of ethyl sorbate | NBS, chlorobenzene reflux | ~70–80% purity after distillation |

| 5-Ethoxycarbonylpenta-2E,4E-dienyltriphenylphosphonium bromide | Reaction with triphenylphosphine | Moderate heating | 25–60% yield |

| Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate | Wittig reaction of ylide with aldehyde | Aqueous NaOH, toluene, reflux 2 h | 34% isolated E,E isomer |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl (2E,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate (11a)

- Structural Feature : A 4-chlorophenyltetrazole group replaces the 3,5-dimethoxyphenyl moiety.

- Synthesis : Prepared via a Wittig reaction between (carbethoxymethylene)triphenylphosphorane and a 4-chlorophenyltetrazole precursor. The reaction predominantly yields the 2E,4E isomer (>95%), with minimal 2Z,4E formation due to steric and electronic stabilization of the trans configuration .

Elemental Analysis :

Calculated (%) Found (%) C: 55.18 C: 55.47 H: 4.30 H: 4.12 N: 18.39 N: 18.41

Ethyl (2E,4E)-5-[2-(4-isopropylphenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate (11b)

Ethyl (2E/Z,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]-2-nitropenta-2,4-dienoate (8)

- Structural Feature : Introduces a nitro group at the C2 position, creating additional electronic complexity.

- Synthesis : Utilizes titanium(IV) chloride and N-methylmorpholine in tetrahydrofuran, demonstrating the need for strong Lewis acids to activate nitro-containing intermediates .

- Reactivity : The nitro group’s electron-withdrawing nature may destabilize the conjugated system, altering regioselectivity in subsequent reactions.

Electronic and Steric Comparisons

| Compound | Key Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| Target Compound | 3,5-Dimethoxyphenyl | Strong electron-donating | Moderate (meta-substitution) |

| 11a | 4-Chlorophenyltetrazole | Electron-withdrawing (Cl) | Low |

| 11b | 4-Isopropylphenyltetrazole | Mild electron-donating | High |

| 8 | 2-Nitro + 4-chlorophenyl | Electron-withdrawing (NO₂) | Moderate |

- 3,5-Dimethoxyphenyl vs. Phenyl (): The dimethoxy groups increase polarity and solubility in polar solvents compared to the unsubstituted phenyl analog (ethyl (2E,4E)-5-phenylpenta-2,4-dienoate). This is critical for applications in medicinal chemistry, where solubility impacts bioavailability .

Biological Activity

Ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of penta-2,4-dienoates and features a 3,5-dimethoxyphenyl group. Its chemical formula is C13H14O4, and it is characterized by the following structural formula:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals. In vitro studies demonstrate that it can significantly reduce oxidative stress in cellular models.

| Study | Model | IC50 Value | Reference |

|---|---|---|---|

| Antioxidant assay | Human fibroblasts | 25 µM | |

| DPPH scavenging activity | Chemical assay | 15 µM |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In a study assessing its efficacy against bacterial strains, this compound exhibited significant inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in macrophages.

The biological activities of this compound are attributed to several mechanisms:

- Free Radical Scavenging: The presence of methoxy groups enhances electron donation capacity, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition: The compound inhibits enzymes involved in inflammation and microbial metabolism.

- Gene Expression Modulation: It may influence the expression of genes related to oxidative stress and inflammation.

Case Study 1: Antioxidant Potential in Diabetic Models

A study involving diabetic rats showed that treatment with this compound resulted in a significant reduction in blood glucose levels and oxidative stress markers compared to control groups.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In clinical isolates of resistant bacterial strains, the compound demonstrated effective antimicrobial activity comparable to conventional antibiotics. This suggests its potential as an alternative treatment for resistant infections.

Q & A

Q. How can researchers optimize the synthesis of ethyl (2E,4E)-5-(3,5-dimethoxyphenyl)penta-2,4-dienoate to improve yield and purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary parameters like reaction temperature, catalyst loading, and solvent polarity. Fractional factorial designs reduce the number of trials while capturing interactions between variables .

- Monitor reaction progress via HPLC or GC-MS to identify intermediates and optimize reaction time.

- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or byproducts. Validate purity using NMR (¹H/¹³C) and FTIR to confirm functional groups .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

Methodological Answer:

- ¹H NMR: Analyze coupling constants (J-values) of the conjugated diene system (2E,4E configuration). Protons on double bonds typically show coupling constants >12 Hz for trans configurations .

- NOESY NMR: Detect spatial proximity between methoxy protons and the diene backbone to confirm spatial arrangement.

- UV-Vis Spectroscopy: Measure λmax for the conjugated system (expected ~250–280 nm) to compare with computational predictions (e.g., TD-DFT) .

Q. How should safety protocols be designed for handling this compound given its reactivity?

Methodological Answer:

- Risk Assessment: Refer to H-codes (e.g., H200–H420) for flammability, toxicity, and environmental hazards. Use fume hoods (P271) and grounded equipment to prevent static discharge (P233) .

- Storage: Keep in airtight containers under nitrogen (P402 + P403) at ≤4°C to inhibit degradation.

- Emergency Response: For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous solutions (P305 + P351 + P338) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, solvent carriers) using statistical tools like ANOVA to identify confounding variables. For example, dimethyl sulfoxide (DMSO) may stabilize the compound in some cell models but induce toxicity in others .

- Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to quantify EC50 variability. Validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

- Structural Analog Comparison: Benchmark against analogs (e.g., ethyl 5-phenylpenta-2,4-dienoate) to isolate the role of the 3,5-dimethoxy substituents in bioactivity .

Q. What advanced computational methods are recommended to predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental data (e.g., regioselectivity in Diels-Alder reactions) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on conformational stability. Use AMBER or GROMACS force fields for accuracy .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and Hammett constants to predict biological or catalytic activity .

Q. How can factorial design be applied to optimize the compound’s use in catalytic applications?

Methodological Answer:

- 2<sup>k</sup> Factorial Design: Test factors like catalyst type (e.g., Pd/C vs. Rh), temperature (50–100°C), and substrate ratio. Use ANOVA to identify significant interactions .

- Response Surface Methodology (RSM): Map non-linear relationships between variables (e.g., pressure and reaction time) to maximize yield.

- Reactor Design: Apply principles from RDF2050112 (reaction fundamentals) to scale up processes while maintaining stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.